molecular formula C11H12ClN3 B13037326 3-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine

3-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine

Cat. No.: B13037326
M. Wt: 221.68 g/mol
InChI Key: RNYJBCTVFYBQGH-UHFFFAOYSA-N
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Description

3-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the ethyl side chain, which is further connected to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine typically involves the condensation of 4-chloroacetophenone with hydrazine hydrate, followed by cyclization. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The intermediate product is then subjected to further reactions to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrazole-5-carbox

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

5-[1-(4-chlorophenyl)ethyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-7(10-6-11(13)15-14-10)8-2-4-9(12)5-3-8/h2-7H,1H3,(H3,13,14,15)

InChI Key

RNYJBCTVFYBQGH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C2=CC(=NN2)N

Origin of Product

United States

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